molecular formula C8H12O2 B15322516 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde

2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde

Cat. No.: B15322516
M. Wt: 140.18 g/mol
InChI Key: OMJNRWBLDPMGHA-UHFFFAOYSA-N
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Description

2-(7-Oxabicyclo[221]heptan-2-yl)acetaldehyde is a bicyclic compound featuring an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis isomer can be isomerized into the more stable trans isomer using metallic sodium. This intermediate can then undergo further reactions to form the desired oxabicycloheptane structure.

Chemical Reactions Analysis

Types of Reactions

2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxabicycloheptane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetic acid.

    Reduction: Formation of 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanol.

    Substitution: Formation of various substituted oxabicycloheptane derivatives.

Mechanism of Action

The mechanism by which 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde exerts its effects involves interactions with various molecular targets. The oxabicycloheptane ring system can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde is unique due to the presence of the aldehyde group, which allows for additional chemical reactivity and potential applications in synthesis and drug design. Its bicyclic structure also provides a rigid framework that can be exploited for stereoselective synthesis and molecular recognition.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde

InChI

InChI=1S/C8H12O2/c9-4-3-6-5-7-1-2-8(6)10-7/h4,6-8H,1-3,5H2

InChI Key

OMJNRWBLDPMGHA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)CC=O

Origin of Product

United States

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